(3-Methylphenyl)(morpholin-4-yl)methanone
Description
(3-Methylphenyl)(morpholin-4-yl)methanone is a ketone derivative featuring a morpholine ring attached to a 3-methyl-substituted phenyl group via a carbonyl bridge. The 3-methyl substituent on the phenyl ring contributes to steric and electronic effects, influencing solubility, reactivity, and intermolecular interactions such as hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
(3-methylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-10-3-2-4-11(9-10)12(14)13-5-7-15-8-6-13/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWPQEAIAAQOOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284643 | |
| Record name | (3-methylphenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22353-00-0 | |
| Record name | NSC38131 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-methylphenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)(morpholin-4-yl)methanone typically involves the reaction of 3-methylbenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenyl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: 3-Methylbenzoic acid or 3-Methylbenzophenone.
Reduction: (3-Methylphenyl)(morpholin-4-yl)methanol.
Substitution: 3-Nitro-(3-Methylphenyl)(morpholin-4-yl)methanone or 3-Bromo-(3-Methylphenyl)(morpholin-4-yl)methanone.
Scientific Research Applications
Chemistry
In chemical research, (3-Methylphenyl)(morpholin-4-yl)methanone serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and electrophilic substitution—makes it a valuable building block in organic synthesis. For example:
- Oxidation can yield products like 3-Methylbenzoic acid.
- Reduction can convert it into (3-Methylphenyl)(morpholin-4-yl)methanol.
- Substitution reactions can lead to derivatives such as 3-Nitro-(3-Methylphenyl)(morpholin-4-yl)methanone.
Biology
In biological research, this compound is being investigated for its bioactive properties . Studies have shown that it may interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. This interaction could lead to significant implications in drug development, particularly for diseases where enzyme inhibition is beneficial.
Medicine
The medicinal applications of this compound are particularly promising:
- Anti-inflammatory Activity : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
- Anticancer Potential : Research is ongoing to evaluate its efficacy against various cancer cell lines, with some studies indicating that it may inhibit tumor growth through specific mechanisms.
Industry
In industrial applications, this compound is utilized in the development of new materials and as a catalyst in certain chemical reactions. Its versatility allows for its use in formulating products that require specific chemical properties or reactivity profiles.
Study on Antitubercular Activity
A notable study explored the compound's potential as an antitubercular agent. Although initial pharmacokinetic studies indicated favorable absorption and distribution in animal models, subsequent tests revealed that it did not significantly reduce bacterial loads in Mycobacterium tuberculosis infected mice despite promising preliminary results regarding its mechanism of action involving ATP depletion and glycerol phosphate accumulation . This highlights the complexity of drug development and the need for further research.
Mechanism of Action
The mechanism of action of (3-Methylphenyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Properties of Selected Aryl Morpholine Methanones
Key Observations :
- Thermal Stability: Compounds with multiple morpholine rings (e.g., bis[4-(morpholin-4-yl)phenyl]methanone) exhibit higher thermal stability due to increased molecular rigidity and intermolecular interactions .
- Rotational Barriers: The C-N amide bond rotation barrier in this compound is estimated to be lower than in hydroxyl-substituted analogs due to the absence of intramolecular hydrogen bonds .
Key Observations :
- Phenolic vs. Methyl Groups: The phenolic aminothiazole derivative in Table 2 shows potent α-amylase inhibition (IC₅₀ = 283.19 µM), likely due to hydrogen bonding with the enzyme active site. The absence of polar groups in this compound may limit similar bioactivity .
- Hybrid Structures : Piperazine-morpholine hybrids (e.g., IDOVAB ) are explored for CNS activity, suggesting that structural modifications to the morpholine ring could enhance blood-brain barrier permeability.
Structural and Spectroscopic Differences
Table 3: NMR Chemical Shifts (δ, ppm) for Selected Protons
Key Observations :
- Electronic Effects : The 3-methyl group causes upfield shifts in aromatic protons compared to electron-withdrawing substituents (e.g., -OH or -OMe) .
- Morpholine Signals : N-CH₂ protons consistently appear at δ 3.5–3.9 ppm across analogs, confirming the stability of the morpholine ring’s electronic environment .
Biological Activity
(3-Methylphenyl)(morpholin-4-yl)methanone, also known as a morpholine-based compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. Its molecular formula is , and it is characterized by the presence of a morpholine ring, a ketone functional group, and a methyl-substituted phenyl group.
This compound exhibits biological activity through interactions with various molecular targets. It has been shown to bind to specific enzymes or receptors, potentially inhibiting their activity. This inhibition may occur via competitive binding at the active sites of enzymes, thus blocking substrate access and altering metabolic pathways.
Therapeutic Potential
Research indicates that this compound may possess anti-inflammatory and anticancer properties. Its ability to modulate biological pathways suggests potential applications in treating various conditions, including cancer and inflammatory diseases .
Case Studies and Research Findings
- Anti-Cancer Activity : In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, studies on morpholine derivatives have shown significant cytotoxic effects against breast and lung cancer cell lines, suggesting a promising avenue for further investigation .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it may affect pathways related to the endocannabinoid system, which is implicated in various physiological processes and diseases .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally related compounds reveals differences in biological activity:
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | TBD | Potential anti-inflammatory/anticancer |
| (4-Methylphenyl)(morpholin-4-yl)methanone | TBD | Moderate enzyme inhibition |
| (3-Amino-4-methylphenyl)(morpholin-4-yl)methanone | TBD | High cytotoxicity against cancer cells |
| (2-(4-Fluorophenyl)morpholin-4-yl)(3-methylphenyl)methanone | TBD | Antimicrobial activity |
Safety and Toxicity
While the therapeutic potential of this compound is promising, safety assessments are critical. Preliminary toxicity studies suggest that while the compound exhibits bioactivity, further research is necessary to establish its safety profile in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
